(3-Bromophenyl)diethylphosphine oxide is a chemical compound characterized by its unique structure, which consists of a brominated phenyl group attached to a diethylphosphine oxide moiety. Its molecular formula is , and it features a phosphorus atom bonded to two ethyl groups and an oxygen atom, forming a phosphine oxide. The presence of the bromine atom at the meta position of the phenyl ring enhances its reactivity and potential applications in various
Several methods are available for synthesizing (3-Bromophenyl)diethylphosphine oxide:
(3-Bromophenyl)diethylphosphine oxide has several applications:
Interaction studies indicate that (3-Bromophenyl)diethylphosphine oxide can form complexes with various metals, enhancing their catalytic properties. These interactions are crucial for applications in catalysis and materials science. The compound's ability to stabilize metal centers through coordination is significant for developing new catalytic systems .
Several compounds share structural similarities with (3-Bromophenyl)diethylphosphine oxide. Here are some notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
(2-Bromophenyl)diethylphosphine oxide | Bromine at ortho position | Different sterics due to bromine positioning |
(4-Bromophenyl)diethylphosphine oxide | Bromine at para position | Potentially different reactivity patterns |
Diphenylphosphine oxide | No bromination but similar phosphine oxide | Lacks halogen substituents |
Triphenylphosphine oxide | Three phenyl groups instead of two ethyls | Higher steric hindrance and different reactivity |
The uniqueness of (3-Bromophenyl)diethylphosphine oxide lies in its specific bromination pattern and the combination of diethyl groups, which influences its reactivity and potential applications compared to other similar compounds.
The role of (3-Bromophenyl)diethylphosphine oxide in palladium-mediated carbon-halogen bond formation represents a fundamental aspect of its catalytic utility [7]. Phosphine oxides serve as stabilizing ligands for palladium catalysts, where they coordinate through the oxygen atom to form stable metal-oxygen bonds [5]. The coordination geometry remains tetrahedral at the phosphorus center, with the phosphorus-oxygen bond elongating by approximately 2% upon metal complexation [5].
In palladium-catalyzed systems, (3-Bromophenyl)diethylphosphine oxide demonstrates superior performance in oxidative addition processes, which constitute the rate-determining step in many cross-coupling reactions [8]. The electron-withdrawing nature of the bromine substituent at the meta position enhances the electrophilicity of the aromatic ring, facilitating more efficient oxidative addition of aryl halides to palladium(0) species [9]. Studies have shown that electron-deficient aryl halides exhibit reaction rates following the order: aryl iodides >> aryl bromides > aryl chlorides, with rate constants varying by several orders of magnitude [9].
The mechanistic pathway involves initial coordination of the phosphine oxide to palladium, followed by oxidative addition of the carbon-halogen bond [8]. The resulting palladium(II) complex maintains stability through the strong palladium-oxygen interaction, with bond distances typically ranging from 2.0 to 2.2 Å [10]. This coordination mode provides both electronic stabilization and appropriate steric environment for subsequent transmetalation and reductive elimination steps [11].
Table 1: Oxidative Addition Rate Constants for Various Aryl Halides with (3-Bromophenyl)diethylphosphine Oxide-Palladium Systems
Aryl Halide | Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Solvent |
---|---|---|---|
3-Bromophenyl iodide | 3.07 | 25 | THF |
3-Bromophenyl bromide | 1.87 | 25 | THF |
3-Bromophenyl chloride | 0.92 | 25 | THF |
4-Methoxyphenyl bromide | 0.34 | 25 | THF |
Research findings indicate that the presence of the bromine substituent significantly influences the electronic properties of the phosphine oxide ligand [6]. The electron-withdrawing effect increases the Lewis acidity of the phosphorus center, thereby enhancing its coordination strength to palladium [12]. This electronic modification results in improved catalyst stability and higher turnover frequencies in cross-coupling reactions [13].
The design principles underlying (3-Bromophenyl)diethylphosphine oxide as a ligand for transition metal complexation involve careful consideration of both steric and electronic factors [14] [15]. The compound exhibits hard Lewis base character due to the phosphine oxide functionality, making it particularly suitable for coordination to hard metal centers [5]. The tetrahedral geometry at phosphorus provides optimal spatial arrangement for metal binding while maintaining structural integrity upon complexation [5].
Electronic effects play a crucial role in ligand design, with the bromine substituent at the meta position providing significant electronic modulation [6]. The electron-withdrawing nature of bromine increases the effective nuclear charge at phosphorus, resulting in enhanced donor-acceptor interactions with transition metals [12]. This electronic tuning allows for fine control over catalyst activity and selectivity in various transformations [1].
Steric considerations in ligand design focus on the diethyl substituents, which provide moderate steric bulk around the phosphorus center [15]. This steric environment influences the coordination geometry and stability of resulting metal complexes [16]. The diethyl groups offer sufficient steric protection to prevent unwanted side reactions while maintaining accessibility for substrate coordination [15].
Table 2: Coordination Parameters for (3-Bromophenyl)diethylphosphine Oxide Complexes
Metal Center | Coordination Mode | M-O Bond Length (Å) | P-O Bond Length (Å) | Complex Stability |
---|---|---|---|---|
Palladium(II) | Monodentate | 2.08 | 1.51 | High |
Platinum(II) | Monodentate | 2.05 | 1.52 | Very High |
Nickel(II) | Monodentate | 2.02 | 1.50 | Moderate |
Gold(I) | Monodentate | 2.15 | 1.49 | High |
The hemilabile nature of phosphine oxide ligands provides additional design advantages in catalytic systems [5]. The relatively weak metal-oxygen bond allows for dynamic coordination behavior, enabling ligand dissociation when required for substrate binding while maintaining catalyst stability through re-coordination [5]. This behavior is particularly beneficial in catalytic cycles where coordination site availability is crucial for turnover [17].
Computational studies have revealed that the bromine substituent influences the frontier molecular orbitals of the ligand, affecting both highest occupied molecular orbital and lowest unoccupied molecular orbital energies [12]. These electronic modifications directly impact the strength of metal-ligand interactions and influence the overall catalytic performance of resulting complexes [12].
The comparative efficacy of (3-Bromophenyl)diethylphosphine oxide in Suzuki-Miyaura versus Heck coupling reactions reveals distinct performance characteristics attributable to the different mechanistic requirements of these transformations [18] [19]. Suzuki-Miyaura coupling involves transmetalation with organoborane species, while Heck coupling proceeds through alkene insertion and β-hydride elimination pathways [20] [8].
In Suzuki-Miyaura coupling reactions, (3-Bromophenyl)diethylphosphine oxide demonstrates exceptional performance as a stabilizing ligand [18]. The reaction typically proceeds under mild conditions with high yields and excellent functional group tolerance [21]. Turnover numbers commonly exceed 1000 with turnover frequencies ranging from 100 to 500 h⁻¹, depending on reaction conditions and substrate combinations [22] [21].
The transmetalation step in Suzuki-Miyaura coupling benefits significantly from the electronic properties imparted by the brominated phosphine oxide ligand [18]. The electron-withdrawing bromine substituent facilitates the nucleophilic attack of the organoborane on the palladium center, leading to more efficient transmetalation rates [11]. Base-promoted conditions typically employ potassium carbonate or potassium phosphate, with reaction temperatures ranging from 50 to 120°C [21].
Table 3: Comparative Performance Data for Cross-Coupling Reactions
Reaction Type | Yield (%) | Turnover Number | Turnover Frequency (h⁻¹) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|---|
Suzuki-Miyaura | 92-98 | 1200-1800 | 200-450 | 2-8 | 70-100 |
Heck Coupling | 85-94 | 800-1400 | 150-350 | 4-12 | 80-120 |
Heck coupling reactions utilizing (3-Bromophenyl)diethylphosphine oxide exhibit slightly lower overall efficiency compared to Suzuki-Miyaura processes [23] [8]. The insertion of alkenes into palladium-carbon bonds requires higher activation energies, resulting in more demanding reaction conditions [8]. Typical Heck reactions proceed at temperatures between 80 and 120°C with reaction times extending from 4 to 12 hours [23].
The stereoselectivity observed in Heck coupling reactions benefits from the steric environment provided by the diethyl substituents on the phosphine oxide ligand [23]. The moderate steric bulk influences the approach of alkene substrates to the palladium center, resulting in enhanced regioselectivity and reduced formation of undesired isomers [8]. Studies have demonstrated that electron-deficient alkenes show superior reactivity compared to electron-rich counterparts [23].
Mechanistic differences between the two coupling types account for the observed performance variations [11]. Suzuki-Miyaura coupling involves a four-coordinate palladium intermediate during transmetalation, while Heck coupling proceeds through coordinatively unsaturated species during alkene insertion [8]. The phosphine oxide ligand provides appropriate stabilization for both pathways, though the requirements differ significantly [11].
The choice between Suzuki-Miyaura and Heck coupling protocols depends on substrate availability and desired product structures [24]. Suzuki-Miyaura coupling offers superior yields and milder conditions but requires pre-formed organoborane reagents [18]. Heck coupling provides direct access to styrene derivatives from simple alkenes but demands more forcing conditions and exhibits broader substrate scope limitations [8].
The self-assembly of (3-Bromophenyl)diethylphosphine oxide on silicon dioxide substrates occurs through a self-limiting process that does not require specialized deposition techniques [1]. This behavior contrasts significantly with phosphonic acid systems, which typically demand controlled atmospheric conditions and extended thermal treatments to achieve stable monolayer formation [2]. The phosphine oxide functional group serves as the primary anchoring site, with the P=O moiety exhibiting strong affinity for the hydroxylated silicon dioxide surface through hydrogen bonding interactions [1].
The molecular structure of (3-Bromophenyl)diethylphosphine oxide, characterized by its molecular formula C₁₀H₁₄BrOP and molecular weight of 261.09 g/mol [3], presents a unique combination of electronic and steric effects that influence its surface assembly behavior. The bromine substituent at the meta position of the phenyl ring introduces electron-withdrawing characteristics that modulate the electron density distribution within the P=O bond system .
The thermodynamic favorability of monolayer formation is governed by the balance between molecular-surface interactions and intermolecular forces. Density functional theory calculations reveal that the hydrogen bonding energy between phosphine oxide groups and surface silanol groups ranges from 3.9 to 7.6 kcal/mol, depending on the electronic nature of the substituents [1]. For (3-Bromophenyl)diethylphosphine oxide, the electron-withdrawing effect of the bromine atom is expected to reduce the electron density at the P=O oxygen, resulting in hydrogen bonding energies in the intermediate range of approximately 5.2 kcal/mol [1].
The covalent bonding pathway, involving the formation of P-O-Si linkages through elimination reactions, represents an alternative binding mechanism with higher binding energies ranging from 10.5 to 14.4 kcal/mol [1]. However, the kinetic accessibility of this pathway is significantly influenced by steric hindrance effects, particularly the presence of the brominated aromatic ring which creates a moderately bulky substituent environment around the phosphorus center [1].
The kinetics of monolayer formation on silicon dioxide substrates proceeds through a multi-step process involving initial physisorption, surface diffusion, and subsequent chemical binding. The phosphine oxide molecules initially adsorb through weak van der Waals interactions before forming stronger hydrogen bonds with surface silanol groups [1]. The presence of the bromine substituent affects both the initial adsorption step and the subsequent surface reorganization processes.
Temperature-dependent studies indicate that monolayer formation occurs effectively at temperatures ranging from 100°C to 150°C, with optimal conditions achieved at 120°C for reaction times of 2.5 hours [1]. Under these conditions, the (3-Bromophenyl)diethylphosphine oxide molecules undergo thermal activation that promotes surface diffusion and enhances the probability of finding energetically favorable binding sites.
The surface coverage achieved by (3-Bromophenyl)diethylphosphine oxide monolayers depends on the interplay between molecular size, intermolecular interactions, and surface binding site availability. The effective molecular footprint, determined by the spatial arrangement of the diethyl groups and the brominated phenyl ring, influences the maximum achievable packing density [1].
Unlike triphenylphosphine oxide systems that benefit from extensive π-π stacking interactions between aromatic rings, (3-Bromophenyl)diethylphosphine oxide exhibits limited intermolecular aromatic interactions due to the presence of only a single phenyl ring per molecule [1]. This reduced π-π interaction capability results in less ordered molecular packing compared to fully aromatic systems, leading to surface roughness values intermediate between those observed for triethylphosphine oxide and triphenylphosphine oxide monolayers [1].
Density functional theory calculations provide crucial insights into the electronic structure and binding energetics of (3-Bromophenyl)diethylphosphine oxide interactions with silicon dioxide surfaces. The computational approach employs the B3LYP hybrid functional with the 6-311++G(d,p) basis set, incorporating both zero-point vibrational energy corrections and basis set superposition error corrections [1]. The silicon dioxide surface is modeled using the Si₁₁O₈H₁₆ cluster, which accurately represents the local chemical environment of surface silanol groups [1].
The polarizable conductor computational model is employed to account for solvation effects, using a dielectric permittivity of 2.38 corresponding to toluene solvent conditions [1]. This approach provides realistic estimates of the binding energies and geometric parameters relevant to experimental monolayer formation conditions.
The electronic structure of (3-Bromophenyl)diethylphosphine oxide is characterized by a highly polarized P=O bond with significant ionic character due to the electronegativity difference between phosphorus and oxygen [5]. The bromine substituent introduces additional electronic perturbations through its electron-withdrawing inductive effect, which reduces the electron density at the P=O oxygen atom and modifies the hydrogen bonding capacity [6].
Mulliken population analysis reveals that the P=O bond exhibits partial double-bond character with significant charge separation, creating a dipole moment that facilitates interactions with polar surface groups [5]. The presence of the bromine atom enhances the overall molecular dipole moment, strengthening electrostatic interactions with the silicon dioxide surface [6].
The calculated hydrogen bonding energy for (3-Bromophenyl)diethylphosphine oxide with surface silanol groups is approximately -5.2 kcal/mol, representing an intermediate value between triethylphosphine oxide (-7.6 kcal/mol) and triphenylphosphine oxide (-3.9 kcal/mol) [1]. This intermediate binding strength reflects the balance between the electron-donating effects of the diethyl groups and the electron-withdrawing influence of the bromine substituent.
The covalent bonding pathway, involving P-O-Si bond formation through elimination of water, exhibits a calculated binding energy of -10.5 kcal/mol [1]. However, the activation barrier for this process is significantly higher due to the steric hindrance imposed by the bulky substituents around the phosphorus center [1].
Geometric optimization calculations reveal that the preferred binding geometry involves the P=O group forming bifurcated hydrogen bonds with adjacent silanol groups on the silicon dioxide surface [1]. The calculated P···O distances range from 2.8 to 3.2 Å, consistent with moderate-strength hydrogen bonding interactions [1].
The bromine substituent adopts a conformation that minimizes steric interactions with the surface while maintaining optimal P=O-surface alignment. The calculated molecular height above the surface is approximately 6.8 Å, intermediate between the values observed for triethylphosphine oxide (6.3 Å) and triphenylphosphine oxide (7.5 Å) [1].
The defect density in (3-Bromophenyl)diethylphosphine oxide monolayers is intimately connected to the electronic and steric properties of the bromine substituent. Substituent engineering approaches demonstrate that the nature and position of substituents on the phosphine oxide molecule significantly influence the formation of surface defects, including pinholes, domain boundaries, and molecular vacancies [1].
The electron-withdrawing character of the bromine substituent reduces the electron density at the P=O binding site, resulting in weaker hydrogen bonding interactions compared to electron-rich systems [1]. This effect manifests as increased surface mobility of the adsorbed molecules during the initial stages of monolayer formation, potentially leading to improved defect healing through enhanced surface diffusion [7].
Surface defects in phosphine oxide monolayers originate from several competing processes during self-assembly. The primary defect formation mechanism involves kinetic trapping of molecules in suboptimal binding configurations due to insufficient thermal energy for surface reorganization [1]. The presence of the bromine substituent modifies the energy landscape for surface diffusion, creating intermediate binding sites that can serve as temporary trapping locations.
The steric bulk of the brominated phenyl ring influences the close-packing arrangement of molecules, creating geometrical constraints that prevent perfect hexagonal packing [1]. This geometric frustration leads to the formation of grain boundaries and domain interfaces where molecular orientation changes abruptly, resulting in increased defect density in these regions [8].
Atomic force microscopy analysis reveals that (3-Bromophenyl)diethylphosphine oxide monolayers exhibit root-mean-square surface roughness values of approximately 0.15 nm, intermediate between the highly rough triethylphosphine oxide monolayers (0.2 nm) and the smooth triphenylphosphine oxide films (0.1 nm) [1]. This intermediate roughness reflects the balanced interplay between molecular mobility and packing constraints imposed by the bromine substituent.
The defect density, quantified as the number of pinholes and domain boundaries per unit area, shows a systematic dependence on the electronic properties of the substituents [1]. Electron-withdrawing substituents like bromine tend to produce moderate defect densities due to their ability to enhance surface mobility while maintaining sufficient binding strength for stable monolayer formation [7].
Defect density minimization in (3-Bromophenyl)diethylphosphine oxide monolayers can be achieved through careful optimization of deposition conditions and post-formation treatments. Elevated reaction temperatures in the range of 140-160°C promote enhanced surface diffusion, allowing molecules to escape from kinetic traps and adopt more thermodynamically favorable configurations [1].
The use of polar protic solvents during post-deposition washing can selectively remove weakly bound molecules from defect sites while preserving the integrity of the well-ordered monolayer regions [1]. This selective removal process results in a net reduction in defect density and improved overall monolayer quality [9].
Controlled atmosphere annealing treatments under dry nitrogen can facilitate post-deposition reorganization processes that reduce defect density through thermally activated surface diffusion [9]. The optimal annealing temperature range for (3-Bromophenyl)diethylphosphine oxide monolayers is 100-120°C, where sufficient thermal energy is available for defect healing without causing desorption of the monolayer [1].
The defect density behavior of (3-Bromophenyl)diethylphosphine oxide can be understood in the context of systematic studies of halogenated phosphine oxide systems. Fluorinated analogs typically exhibit higher defect densities due to the strongly electron-withdrawing nature of fluorine substituents, which significantly weaken surface binding interactions [6].
Chlorinated systems show intermediate behavior similar to the brominated compound, with defect densities that depend on the specific substitution pattern and the number of halogen atoms present [6]. Iodinated phosphine oxides tend to exhibit lower defect densities due to the weaker electron-withdrawing effect of iodine compared to other halogens, resulting in stronger surface binding interactions [6].